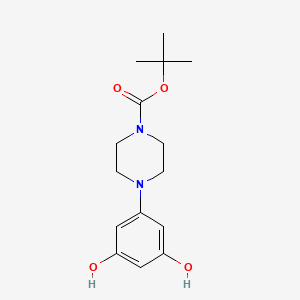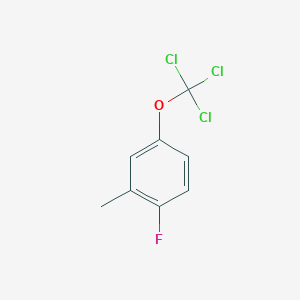
1-Fluoro-2-methyl-4-(trichloromethoxy)benzene
Descripción general
Descripción
1-Fluoro-2-methyl-4-(trichloromethoxy)benzene is a chemical compound with the molecular formula C9H7Cl3FO. It is a colorless liquid with a sweet odor and is commonly used in various industrial and research applications. This compound is known for its unique chemical structure, which includes a fluorine atom, a methyl group, and a trichloromethoxy group attached to a benzene ring.
Métodos De Preparación
The synthesis of 1-Fluoro-2-methyl-4-(trichloromethoxy)benzene involves several stepsThis is followed by fluoridation of the chlorination product with anhydrous hydrogen fluoride to obtain the desired compound . Industrial production methods often involve the use of solvents such as tetrachloroethane, pentachloroethane, or hexachloroethane to facilitate the reaction .
Análisis De Reacciones Químicas
1-Fluoro-2-methyl-4-(trichloromethoxy)benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, where the fluorine or trichloromethoxy groups are replaced by other functional groups.
Common reagents used in these reactions include anhydrous hydrogen fluoride for fluoridation and various chlorinating agents for introducing chlorine atoms . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Fluoro-2-methyl-4-(trichloromethoxy)benzene has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals, pesticides, dyes, liquid crystal materials, and electronic chemicals.
Mecanismo De Acción
The mechanism by which 1-Fluoro-2-methyl-4-(trichloromethoxy)benzene exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atom and trichloromethoxy group play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
1-Fluoro-2-methyl-4-(trichloromethoxy)benzene can be compared with other similar compounds such as:
- 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene
- 4-Fluoro-2-methyl-1-(trichloromethoxy)benzene
These compounds share similar structural features but differ in the position of the fluorine and trichloromethoxy groups on the benzene ring. The unique positioning of these groups in this compound contributes to its distinct chemical properties and reactivity.
Propiedades
IUPAC Name |
1-fluoro-2-methyl-4-(trichloromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl3FO/c1-5-4-6(2-3-7(5)12)13-8(9,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWISBDHIGTYQAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(Cl)(Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl3FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(3-Benzyloxycarbonylamino-propionylamino)-3-(2-carboxy-ethoxy)-2-(2-carboxy-ethoxymethyl)-propoxy]-propionic acid](/img/structure/B1404350.png)
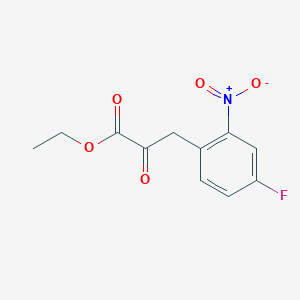
![Thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1404352.png)
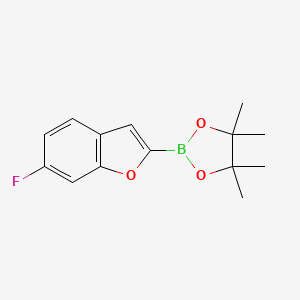
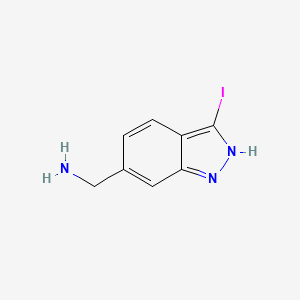
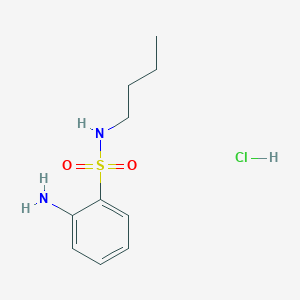
![(8S,9S,10R,14S)-13-ethyl-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B1404357.png)
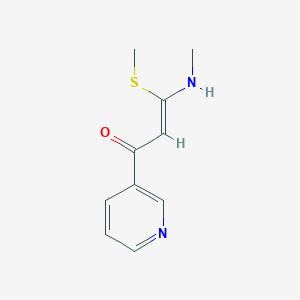
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B1404361.png)
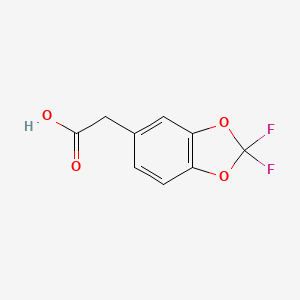
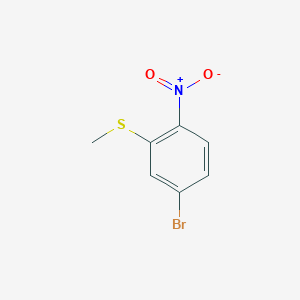
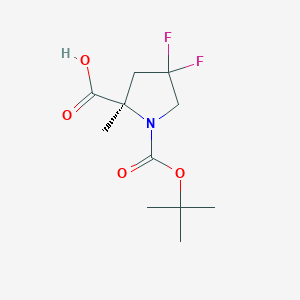
![2-Fluoro-4-[2-(tetrahydro-pyran-2-yloxy)-ethoxy]-phenylamine](/img/structure/B1404371.png)
